Benoxinate hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorhydrate de benoxinate implique plusieurs étapes :

Nitration : l'acide 3-hydroxybenzoïque subit une nitration pour former l'acide 3-hydroxy-4-nitrobenzoïque.

Estérification : l'acide nitrobenzoïque est estérifié avec de l'éthanol pour produire du 3-hydroxy-4-nitrobenzoate d'éthyle.

Alkylation : l'ester est ensuite alkylé avec du 1-bromobutane pour produire du 3-butoxy-4-nitrobenzoate d'éthyle.

Réduction : le groupe nitro est réduit en un groupe amino, formant du 3-butoxy-4-aminobenzoate d'éthyle.

Estérification : Enfin, le composé est estérifié avec le 2-diéthylaminoéthanol pour produire du chlorhydrate de benoxinate

Analyse Des Réactions Chimiques

Le chlorhydrate de benoxinate subit plusieurs types de réactions chimiques :

Oxydation : il peut être oxydé pour former des quinones correspondantes.

Réduction : le groupe nitro de son précurseur peut être réduit en un groupe amino.

Substitution : Le groupe ester peut subir des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle pour l'halogénation et le borohydrure de sodium pour la réduction

4. Applications de la recherche scientifique

Le chlorhydrate de benoxinate est largement utilisé dans la recherche scientifique en raison de ses propriétés anesthésiques :

Chimie : il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : il est utilisé dans des études impliquant la conduction nerveuse et la perméabilité des membranes.

Médecine : il est largement utilisé en ophtalmologie pour des procédures comme la tonométrie et les chirurgies mineures.

Industrie : Il est utilisé dans la formulation de divers produits pharmaceutiques

5. Mécanisme d'action

Le chlorhydrate de benoxinate agit en se liant aux canaux sodium des membranes neuronales, en les stabilisant et en diminuant leur perméabilité aux ions sodium. Cette inhibition de l'afflux d'ions sodium empêche l'initiation et la conduction des impulsions nerveuses, ce qui entraîne une anesthésie locale .

Applications De Recherche Scientifique

Ocular Procedures

Benoxinate hydrochloride is predominantly utilized in ophthalmic settings for:

- Anesthesia during tonometry : It allows for painless measurement of intraocular pressure.

- Facilitating corneal and conjunctival procedures : The anesthetic effect aids in surgeries such as pterygium excision and cataract surgery.

Table 1: Common Ophthalmic Procedures Using this compound

| Procedure | Purpose | Anesthetic Formulation |

|---|---|---|

| Tonometry | Measure intraocular pressure | Fluorescein Sodium and this compound 0.3%/0.4% |

| Pterygium Surgery | Surgical removal of pterygium | Topical application of this compound 0.4% |

| Corneal Biopsy | Tissue sampling | Fluorescein Sodium and this compound 0.3%/0.4% |

| Foreign Body Removal | Extraction of corneal foreign bodies | Topical application of this compound 0.4% |

Efficacy Studies

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

- A study demonstrated that a single application of this compound 0.4% provided sufficient anesthesia for pterygium surgery, with minimal side effects reported .

- Another investigation assessed the impact of benoxinate on corneal morphology during confocal microscopy procedures, confirming that it does not significantly alter corneal structure when used appropriately .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate rapid absorption through mucous membranes, with almost complete absorption following topical application . Its metabolites are primarily excreted via urine within hours post-administration, highlighting its efficiency as a local anesthetic.

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Rapid (92.1% excreted in urine within 9 hours) |

| Metabolism | Hydrolyzed to 3-butoxy-4-aminobenzoic acid |

| Duration of Anesthesia | Approximately 20 minutes post-application |

Environmental Impact and Method Development

Recent research has focused on developing environmentally friendly analytical methods for detecting this compound in pharmaceutical formulations. A study employed a spectrofluorimetric method that utilizes fluorescamine to interact with the primary amino group of benoxinate, allowing for sensitive detection in eye drops .

Case Studies and Clinical Trials

Numerous clinical trials have been conducted to assess the safety and efficacy of this compound:

- A double-masked, randomized controlled trial evaluated its effectiveness compared to vehicle solutions in pediatric populations, confirming its safety profile across age groups .

- Research comparing the contamination rates between different anesthetic solutions indicated that this compound combined with fluorescein sodium had lower bacterial viability over time compared to other anesthetics .

Mécanisme D'action

Benoxinate Hydrochloride works by binding to sodium channels in neuronal membranes, stabilizing them and decreasing their permeability to sodium ions. This inhibition of sodium ion influx prevents the initiation and conduction of nerve impulses, resulting in localized anesthesia .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de benoxinate est similaire aux autres anesthésiques locaux de type ester comme la tétracaïne, la proxymetacaïne et la proparacaïne. Il est connu pour provoquer moins d'irritations que la tétracaïne et a une durée d'action et un délai d'action similaires . Sa propriété unique d'être moins irritant en fait un choix privilégié en ophtalmologie.

Composés similaires

- Tétracaïne

- Proxymetacaïne

- Proparacaïne

Activité Biologique

Benoxinate hydrochloride, a topical anesthetic primarily used in ophthalmology, exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical applications. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and research findings.

This compound functions as a local anesthetic by blocking sodium channels in neuronal membranes. This action stabilizes the neuronal membrane and decreases its permeability to sodium ions, which inhibits depolarization and the conduction of nerve impulses. The primary target for benoxinate is the sodium channel protein type 10 subunit alpha , which plays a crucial role in mediating voltage-dependent sodium ion permeability in excitable tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid onset and relatively short duration of action. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed at the site of application.

- Distribution : Limited systemic distribution due to topical application.

- Metabolism : Primarily metabolized in the liver.

- Elimination : Excreted via urine.

Clinical Applications

This compound is commonly used for ocular procedures due to its effective anesthetic properties. It is particularly valuable for:

- Corneal anesthesia : Used during procedures such as tonometry and foreign body removal.

- Pain management : Provides relief from corneal abrasions and other ocular surface injuries.

Case Studies

-

Corneal Sensitivity Study :

A study involving 20 subjects assessed the effect of 0.4% this compound on corneal sensitivity using a Non-Contact Corneal Aesthesiometer (NCCA). Results indicated that there was no contralateral effect of benoxinate anesthesia, with full recovery occurring approximately 60 minutes after instillation . -

Topical Anesthetic Comparison :

In a comparative study of various topical anesthetics, this compound demonstrated significant antimicrobial activity against several pathogens, including Pseudomonas aeruginosa and Candida albicans. This study highlighted the compound's dual role as both an anesthetic and an antimicrobial agent .

Biological Activity Data Table

| Parameter | This compound |

|---|---|

| Molecular Weight | 320.88 g/mol |

| Mechanism of Action | Sodium channel blocker |

| Onset of Action | Rapid (within minutes) |

| Duration of Action | Short (30-60 minutes) |

| Common Uses | Ocular anesthesia |

| Antimicrobial Activity | Yes |

Inflammatory Response

Research has shown that topical application of this compound can influence the inflammatory response on the ocular surface. A study examined the cytokine release following application and found that it stimulates inflammatory markers such as IL-8 and TNF-alpha, indicating a potential for modulating inflammation during ocular procedures .

Toxicity and Side Effects

While generally considered safe, this compound can lead to side effects such as:

Propriétés

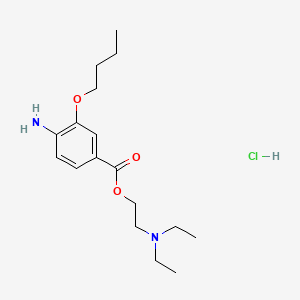

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGUDWLMFLCODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-43-4 (Parent) | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045393 | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-82-6 | |

| Record name | Oxybuprocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxinate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.